1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea
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Overview
Description
1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea is a small molecular compound with a unique structure that includes a selenourea moietyIts molecular formula is C12H24N2Se, and it has a molecular weight of 275.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea typically involves the reaction of cyclohexyl isocyanate with isopropylamine, followed by the introduction of selenium. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification and crystallization to achieve high purity levels suitable for research and application purposes.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenourea moiety to selenol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenols.
Scientific Research Applications
1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a crucial role in modulating redox reactions and influencing cellular pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in biochemical studies.
Comparison with Similar Compounds
1-Cyclohexyl-1-isopropyl-3-(3-(trifluoromethyl)phenyl)urea: This compound shares a similar cyclohexyl and isopropyl structure but differs in the presence of a trifluoromethyl group instead of selenium.
Cyclohexyl isocyanate derivatives: These compounds have similar structural features but lack the selenourea moiety.
Uniqueness: 1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H24N2Se |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-cyclohexyl-3,3-dimethyl-1-propan-2-ylselenourea |
InChI |
InChI=1S/C12H24N2Se/c1-10(2)14(12(15)13(3)4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
WEFWDSQOLMAXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=[Se])N(C)C |
Origin of Product |
United States |
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